molecular formula C13H26N2O3 B7930397 [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7930397
M. Wt: 258.36 g/mol
InChI Key: XQZIQWQYQOVKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl carbamate group, a methyl substitution on the pyrrolidine-2-ylmethyl backbone, and a 2-hydroxyethyl substituent at the 1-position of the pyrrolidine ring. This structural configuration confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and steric bulk from the tert-butyl moiety.

The compound’s applications are inferred from structural analogs in medicinal chemistry, where tert-butyl carbamates are commonly employed as intermediates in drug development, particularly for protecting amine groups during synthesis .

Properties

IUPAC Name

tert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)10-11-6-5-7-15(11)8-9-16/h11,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZIQWQYQOVKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS: 864655-26-5) is a synthetic organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring, a hydroxyl group, and a carbamate functional group, which together suggest diverse interactions with biological targets. Its lipophilic nature, enhanced by the tert-butyl ester, may improve bioavailability and efficacy in therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C13H26N2O3C_{13}H_{26}N_{2}O_{3}. The unique structural components include:

  • Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that may influence neuropharmacological activity.
  • Hydroxyl Group : Contributes to potential interactions with neurotransmitter systems.
  • Carbamate Functional Group : Implicated in various biological mechanisms, including enzyme inhibition.

Biological Activity Overview

Research indicates that [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester may exhibit several key biological activities:

  • Neuroprotective Effects : Predictive models suggest potential neuroprotective properties, particularly in relation to acetylcholine modulation. This could position the compound as a candidate for treating neurodegenerative diseases such as Alzheimer’s disease.
  • Anti-inflammatory Properties : The compound shows promise in modulating inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology.

Neuropharmacological Studies

A study investigating the interaction of pyrrolidine derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has shown that modifications to the structure can enhance inhibitory activity against these enzymes. The presence of the hydroxyl group in [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is hypothesized to play a crucial role in enhancing binding affinity and selectivity for these targets .

Anti-inflammatory Mechanisms

Research on similar carbamate compounds has revealed their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester could potentially modulate inflammatory responses, providing a therapeutic avenue for conditions like arthritis or inflammatory bowel disease .

Anticancer Potential

A comparative analysis of structurally related compounds indicated that those with similar pyrrolidine scaffolds displayed significant cytotoxicity against various cancer cell lines. For instance, compounds exhibiting enhanced interactions with the NF-kB pathway have shown better anti-cancer properties, suggesting that [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester may also engage similar pathways .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl esterC₁₃H₂₆N₂O₃Pyrrolidine ring, hydroxyl groupNeuroprotective, anti-inflammatory
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl esterC₁₄H₂₈N₂O₃Ethyl group on nitrogenAnticancer activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl esterC₁₄H₂₈N₂O₃Cyclopropane instead of ethylPotential neuropharmacological effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester with structurally related pyrrolidine and piperidine derivatives, emphasizing substituent variations, molecular properties, and functional roles:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notes
[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester Not explicitly provided Likely C₁₄H₂₆N₂O₄ ~298.37 (estimated) - 2-Hydroxyethyl at pyrrolidine 1-position
- Methyl on pyrrolidin-2-ylmethyl
- tert-butyl carbamate
Target compound; structural complexity may enhance solubility compared to non-hydroxylated analogs .
tert-Butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate 2228019-67-6 C₁₁H₂₁NO₃ 215.29 - (S)-1-hydroxyethyl at pyrrolidine 2-position
- tert-butyl carbamate
Stereospecific hydroxyethyl group; lower molecular weight due to simpler substitution pattern .
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate Multiple synonyms C₁₀H₁₉NO₃ 201.27 - Hydroxymethyl at pyrrolidine 2-position
- tert-butyl carbamate
Hydroxymethyl group increases polarity; used as a chiral building block in peptide synthesis .
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester 1354016-77-5 C₁₄H₂₅N₃O₄ 299.37 - 2-Aminoacetyl at pyrrolidine 1-position
- Methyl on pyrrolidin-2-ylmethyl
Aminoacetyl substitution introduces reactivity for further conjugation; potential protease inhibitor intermediate .
[1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester 892874-24-7 C₁₃H₂₅NO₃ 243.34 - 2-Hydroxyethyl
- 2,2-Dimethylpropyl backbone
Non-pyrrolidine backbone; reduced ring strain may improve stability .
(2S,4R)-4-Hydroxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester 114676-61-8 C₁₀H₁₉NO₃ 201.27 - 4-Hydroxy, 2-methyl on pyrrolidine
- tert-butyl carbamate
Stereochemical complexity (2S,4R) enhances specificity in receptor binding; used in asymmetric catalysis .

Key Structural and Functional Differences:

Substituent Position and Type: The target compound’s 2-hydroxyethyl group at the pyrrolidine 1-position distinguishes it from analogs like tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (hydroxymethyl at position 2) and tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate (stereospecific hydroxyethyl at position 2) .

Physicochemical Properties: The hydroxyethyl group in the target compound enhances hydrophilicity compared to non-hydroxylated analogs (e.g., tert-butyl carbamates with alkyl chains). However, its molecular weight (~298.37) is higher than compounds like tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (201.27) .

Hydroxyethyl-containing derivatives may also serve as prodrug candidates due to their hydrolytic lability .

Research Findings and Trends

  • Synthetic Accessibility : Compounds like 4-fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester () are synthesized via boronic acid intermediates and hydrogenation, suggesting that the target compound could be prepared using analogous multi-step protocols .
  • Safety Profiles : Tert-butyl carbamates generally exhibit low acute toxicity but may act as lachrymators (e.g., 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester ) .
  • Chiral Specificity : Stereoisomers like (2S,4R)-4-hydroxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester highlight the importance of stereochemistry in biological activity, a factor that may apply to the target compound if synthesized enantioselectively .

Preparation Methods

Ring-Closing Strategies

The pyrrolidine ring is commonly synthesized via cyclization of linear precursors. Patent CA1047041A discloses a method where 2-pyrrolidone is alkylated with benzyl halides, followed by reductive amination to yield 2-aminomethyl-pyrrolidine. For the target compound, N-methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions.

Enantioselective Hydrogenation

KR20160141950A emphasizes enantioselective hydrogenation of allylic alcohols using chiral catalysts like (R)-BINAP-Pd complexes to produce stereochemically pure pyrrolidine derivatives. This step is critical for drugs requiring specific stereochemistry, though the patent notes that racemic mixtures are acceptable for non-chiral intermediates.

Introduction of the Hydroxyethyl Group

Alkylation and Reduction

A widely adopted approach involves alkylating 1-methylpyrrolidine with allyl bromide, followed by oxidative cleavage of the double bond and reduction to the alcohol. Patent CN114805134A details the use of lithium diisopropylamide (LDA) as a base for deprotonation, enabling efficient alkylation at the 2-position. Subsequent hydrolysis and sodium borohydride reduction yield the hydroxyethyl group.

Reaction Conditions :

StepReagents/ConditionsYield (%)Source
AlkylationAllyl bromide, LDA, THF, -78°C85
HydrolysisHCl, H2O, 25°C92
ReductionNaBH4, MeOH, 0°C88

One-Pot Tandem Reduction

KR20190135847A introduces a tandem reduction process where ethyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate is simultaneously hydrogenated and reduced using NaBH4-LiCl systems. This method bypasses intermediate isolation, achieving an 86% overall yield.

Boc Protection of the Methylcarbamoyl Group

The final step involves protecting the secondary amine with a Boc group. CN114805134A optimizes this reaction using di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base at 10–30°C. The crude product is purified via crystallization from hexane-ethyl acetate mixtures, yielding 95% purity.

Optimized Parameters :

  • Molar ratio : 1:1.1 (amine:Boc anhydride)

  • Temperature : 20°C

  • Workup : Aqueous NaHCO3 wash, solvent evaporation

Process Telescoping and Industrial Scalability

A key advancement in large-scale synthesis is process telescoping , where multiple reactions are conducted without intermediate purification. CN114805134A demonstrates this by combining alkylation, hydrolysis, and reduction into a single workflow, reducing solvent use and improving throughput. For example, the crude alkylation product is directly subjected to hydrolysis, achieving a 78% yield over three steps.

Safety Considerations :

  • Avoidance of high-risk reagents (e.g., phosgene for carbamate formation).

  • Substitution of pyrophoric bases (e.g., LDA) with safer alternatives where possible.

Comparative Analysis of Methodologies

MethodStepsOverall Yield (%)Purity (%)ScalabilitySource
Traditional Stepwise56298Moderate
Tandem Reduction38697High
Process Telescoping37895Industrial

The tandem reduction and telescoping methods offer superior efficiency, though purity slightly declines compared to stepwise approaches. Industrial processes prioritize telescoping for cost-effectiveness, while pharmaceutical applications may opt for stepwise synthesis to meet regulatory purity standards.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) group into pyrrolidine derivatives like [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester?

  • Methodology : The Boc group is typically introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For pyrrolidine-based substrates, anhydrous solvents like dichloromethane or THF are preferred, with catalysis by DMAP (4-dimethylaminopyridine) to enhance reactivity .
  • Data Consideration : Monitor reaction progress via TLC or LC-MS. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the Boc-protected product.

Q. How can the stability of [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester be assessed under acidic or basic conditions?

  • Methodology : Perform controlled hydrolysis experiments:

  • Acidic conditions : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0–25°C for Boc deprotection.
  • Basic conditions : Test with aqueous NaOH (0.1–1 M) in THF/water mixtures.
    • Analytical Tools : Monitor degradation by ¹H NMR or HPLC to quantify residual Boc-protected compound .

Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Optical Rotation : Compare measured [α]D values with literature data for related Boc-protected pyrrolidines .
    • Advanced Tip : X-ray crystallography is definitive but requires high-purity crystals.

Advanced Research Questions

Q. How does the hydroxyethyl substituent on the pyrrolidine ring influence the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?

  • Experimental Design : Compare catalytic efficiency (e.g., Pd-catalyzed Suzuki-Miyaura coupling) of this compound with analogs lacking the hydroxyethyl group.
  • Key Metrics : Track reaction yields, byproduct formation, and catalyst turnover frequency (TOF).
  • Contradictions : Hydroxy groups may act as coordinating ligands, potentially inhibiting catalysts. Pre-protection (e.g., silylation) might mitigate this .

Q. What are the challenges in analyzing environmental degradation products of this compound, and how can they be addressed?

  • Methodology :

  • Soil/Water Incubation : Simulate environmental conditions (pH 5–9, 25°C) and extract degradation products using SPE (solid-phase extraction).
  • Analytical Workflow : LC-QTOF-MS for non-targeted screening, complemented by ¹³C-labeling studies to trace degradation pathways .
    • Data Gaps : Current SDS lack ecological toxicity data; researchers must conduct novel bioassays (e.g., Daphnia magna acute toxicity tests) .

Q. How can computational modeling predict the compound’s behavior in enantioselective catalysis?

  • Approach :

  • DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to analyze steric and electronic effects of the hydroxyethyl group.
  • Docking Studies : Simulate interactions with chiral catalysts (e.g., Jacobsen’s thiourea) to rationalize enantioselectivity trends .
    • Validation : Compare computational predictions with experimental ee (enantiomeric excess) values from asymmetric reactions .

Contradictions and Gaps in Literature

  • Safety Data : While some SDS classify the compound as non-hazardous , others note irritant properties . Researchers must validate handling protocols via small-scale testing.
  • Degradation Pathways : Limited data on photolytic or microbial degradation necessitate original studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.